N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[2,3-c]pyridine ring and an indole ring. These types of structures are often found in biologically active compounds, including drugs and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[2,3-c]pyridine and indole rings, and the attachment of the various functional groups . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a pyrrolo[2,3-c]pyridine ring and an indole ring. These types of structures are common in many biologically active compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis in Cancer Imaging
N-(2-(1-Methyl-7-Oxo-1H-Pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-Indole-3-Carboxamide has been utilized in the synthesis of new potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. This application is significant in cancer research and diagnosis, offering potential improvements in the detection and analysis of cancerous cells and tumors (Wang et al., 2005).
Development of Heterocyclic Compounds
This compound is instrumental in the development of heterocyclic compounds like pyrroles, pyridines, pyrollidins, and indoles. These compounds are essential in pharmaceuticals and agrochemicals due to their high biological activities. They have applications ranging from herbicides, insecticides, and pharmaceutical intermediates to materials in electroconductive polymers (Higasio & Shoji, 2001, 2004).
Reactivity Analysis and Anticancer Activity
The chemical characteristics of this compound have been studied using electronic structure approaches. These studies include conformational analysis, UV absorption in various solvents, and wavefunction dependent properties. Docking studies due to its anticancer activity and Molecular Dynamics (MD) simulations have been conducted to explore its potential as an antitumor agent (Al-Otaibi et al., 2022).
In Organic Synthesis
The compound is significant in organic synthesis, specifically in the synthesis of thio- and furan-fused heterocycles. These derivatives have applications in creating novel classes of compounds with potential pharmaceutical applications (Ergun et al., 2014).
Cellular Permeability Studies
This compound has been used in studies investigating the cellular permeability of DNA-binding pyrrole-imidazole polyamides, a group of chemicals that bind specifically to DNA sequences. Such research is crucial in understanding the intracellular interactions and potential therapeutic applications of these compounds (Liu & Kodadek, 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . The inhibition of these receptors disrupts the FGFR signaling pathway, which is often abnormally activated in various types of cancers .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these downstream effects .
Result of Action
The inhibition of FGFRs by this compound results in the disruption of the FGFR signaling pathway . This can inhibit cell proliferation and induce apoptosis in cancer cells . Furthermore, it can significantly inhibit the migration and invasion of cancer cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have potent activities against fibroblast growth factor receptors (FGFRs) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Cellular Effects
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . They also significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
Similar compounds have been shown to inhibit FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-22-9-6-13-7-10-23(19(25)17(13)22)11-8-20-18(24)15-12-21-16-5-3-2-4-14(15)16/h2-7,9-10,12,21H,8,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBNVVGMESTVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.